molecular formula C21H19ClN4O3S B10905741 N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10905741
M. Wt: 442.9 g/mol
InChI Key: MACPCAUUYFEANJ-FSJBWODESA-N
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Description

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-[(4-chloro-3-methylphenoxy)methyl]-2-furaldehyde. This intermediate is then reacted with 3-(ethylsulfanyl)-5-(2-furyl)-4H-1,2,4-triazol-4-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The furan and triazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the imine bond.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(4-BROMO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-THIENYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

What sets N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE apart is its combination of a chlorinated phenyl group with a furan and triazole moiety, which imparts unique chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

(E)-1-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C21H19ClN4O3S/c1-3-30-21-25-24-20(19-5-4-10-27-19)26(21)23-12-16-6-7-17(29-16)13-28-15-8-9-18(22)14(2)11-15/h4-12H,3,13H2,1-2H3/b23-12+

InChI Key

MACPCAUUYFEANJ-FSJBWODESA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)C4=CC=CO4

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C)C4=CC=CO4

Origin of Product

United States

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